(S)-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide
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Overview
Description
(S)-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium ion core, which is often associated with biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide typically involves a multi-step process. The initial step often includes the esterification of 2-phenylpropanoic acid with an appropriate alcohol to form the ester intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with 8-bromooctanol to yield the desired product. The reaction conditions usually involve the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridinium ion core can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinium ion core can facilitate binding to these targets, leading to modulation of their activity. The compound may also interfere with cellular pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium chloride
- (S)-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium iodide
Uniqueness
(S)-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide is unique due to its specific structural features, such as the presence of the bromide ion and the phenylpropanoyl group
Properties
Molecular Formula |
C22H30BrNO2 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
8-pyridin-1-ium-1-yloctyl (2S)-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C22H30NO2.BrH/c1-20(21-14-8-6-9-15-21)22(24)25-19-13-5-3-2-4-10-16-23-17-11-7-12-18-23;/h6-9,11-12,14-15,17-18,20H,2-5,10,13,16,19H2,1H3;1H/q+1;/p-1/t20-;/m0./s1 |
InChI Key |
OHVKPLDGFUKIJZ-BDQAORGHSA-M |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[Br-] |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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